N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide
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Overview
Description
N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide is a complex organic compound that belongs to the class of carbazole derivatives.
Preparation Methods
The synthesis of N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide typically involves the reaction of 9-ethylcarbazole with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol for several hours. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. In the context of its anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide can be compared with other carbazole derivatives, such as:
N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-phenylquinoline-4-carboxamide: This compound has similar structural features but differs in its biological activity and applications.
Properties
CAS No. |
304481-64-9 |
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Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4g/mol |
IUPAC Name |
N-[(E)-(9-ethylcarbazol-2-yl)methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C22H19N3O3/c1-2-25-19-6-4-3-5-16(19)17-9-7-14(11-20(17)25)13-23-24-22(28)18-10-8-15(26)12-21(18)27/h3-13,26-27H,2H2,1H3,(H,24,28)/b23-13+ |
InChI Key |
XPPAKUGLOKCFLI-YDZHTSKRSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=NNC(=O)C4=C(C=C(C=C4)O)O |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)/C=N/NC(=O)C4=C(C=C(C=C4)O)O |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=NNC(=O)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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